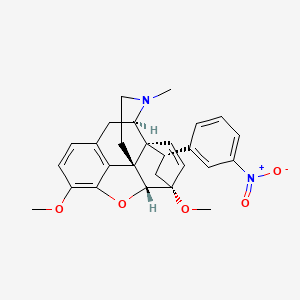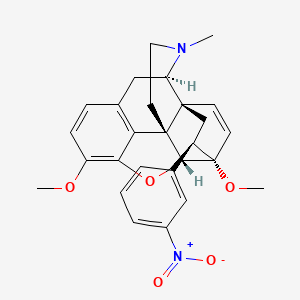
21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine is a synthetic analogue of morphine. This compound is structurally characterized by the presence of a nitro group at the 21st position, a phenyl group at the 7alpha position, and an etheno bridge between the 6alpha and 14alpha positions. It is known for its interaction with opioid receptors, particularly the kappa-opioid receptor, and has been studied for its potential analgesic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves multiple steps, starting from thebaine, a naturally occurring opiate alkaloid. The key steps include:
Nitration: Introduction of the nitro group at the 21st position.
Phenylation: Addition of the phenyl group at the 7alpha position.
Etheno Bridge Formation: Creation of the etheno bridge between the 6alpha and 14alpha positions.
Each of these steps requires specific reagents and conditions. For example, nitration typically involves the use of nitric acid and sulfuric acid under controlled temperatures. Phenylation can be achieved using phenyl lithium or phenyl magnesium bromide in the presence of a catalyst. The formation of the etheno bridge may involve cyclization reactions under high temperature and pressure .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure efficiency and yield. The process would also include purification steps such as recrystallization or chromatography to obtain the final product in high purity .
化学反応の分析
反応の種類
21-ニトロ-7α-フェニル-6α,14α-エンド-エテノテトラヒドロテバインは、以下を含むさまざまな化学反応を起こします。
酸化: ニトロ基は、さらに酸化されてニトロソまたは他の酸化誘導体を生成できます。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: フェニル基は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 炭素担持パラジウムまたは水素化リチウムアルミニウムを用いた水素ガス。
置換: 臭素などの求電子試薬または水酸化ナトリウムなどの求核試薬。
主要な生成物
酸化: ニトロソ誘導体の生成。
還元: アミノ誘導体の生成。
置換: 置換フェニル誘導体の生成.
科学的研究の応用
化学: 複雑な分子におけるニトロ基とフェニル基の反応性を研究するためのモデル化合物として使用されます。
生物学: オピオイド受容体との相互作用と、受容体-リガンド相互作用を研究するためのツールとしての可能性について調査されています。
医学: 鎮痛効果、特にμオピオイド受容体作動薬に関連する副作用なしに痛みを和らげる可能性のあるκオピオイド受容体作動薬としての能力について探索されています。
作用機序
21-ニトロ-7α-フェニル-6α,14α-エンド-エテノテトラヒドロテバインの主要な作用機序は、κオピオイド受容体との相互作用に関与しています。この受容体に結合すると、化合物は細胞内シグナル伝達経路を活性化する構造変化を誘発します。これにより、アデニル酸シクラーゼの阻害、環状アデノシン一リン酸レベルの低下、それに続くイオンチャネルの調節が引き起こされます。 これらの作用は、鎮痛効果やその他の生理学的反応をもたらします .
6. 類似の化合物との比較
類似の化合物
7α-フェニル-6α,14α-エンド-エテノテトラヒドロテバイン: 21位にニトロ基がありません。
21-アミノ-7α-フェニル-6α,14α-エンド-エテノテトラヒドロテバイン: 21位にニトロ基ではなくアミノ基が含まれています。
置換されたo-、m-、およびp-アミノ基を持つ7α-フェニル-6α,14α-エンド-エテノテトラヒドロテバイン: フェニル基に異なるアミノ置換基を持つ変異体.
独自性
21-ニトロ-7α-フェニル-6α,14α-エンド-エテノテトラヒドロテバインにおける21位へのニトロ基の存在は、酸化還元反応における反応性増加などの独自の化学的特性を付与します。 さらに、この修飾は、κオピオイド受容体に対する結合親和性と選択性を高める可能性があり、研究や潜在的な治療用途のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine: Lacks the nitro group at the 21st position.
21-amino-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine: Contains an amino group instead of a nitro group at the 21st position.
7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine with substituted o-, m-, and p-amino groups: Variants with different amino substitutions on the phenyl group.
Uniqueness
The presence of the nitro group at the 21st position in 21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine confers unique chemical properties, such as increased reactivity in oxidation and reduction reactions. Additionally, this modification may enhance its binding affinity and selectivity for the kappa-opioid receptor, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C27H28N2O5 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(1R,2S,6R,14R,15S,19R)-11,15-dimethoxy-5-methyl-19-(3-nitrophenyl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraene |
InChI |
InChI=1S/C27H28N2O5/c1-28-12-11-26-22-17-7-8-20(32-2)23(22)34-24(26)27(33-3)10-9-25(26,21(28)14-17)15-19(27)16-5-4-6-18(13-16)29(30)31/h4-10,13,19,21,24H,11-12,14-15H2,1-3H3/t19-,21-,24-,25-,26+,27+/m1/s1 |
InChIキー |
QKKWFNMREKYPDW-FGYBOQAASA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C[C@@H]5C7=CC(=CC=C7)[N+](=O)[O-])OC |
正規SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C7=CC(=CC=C7)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


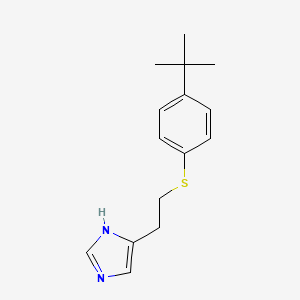

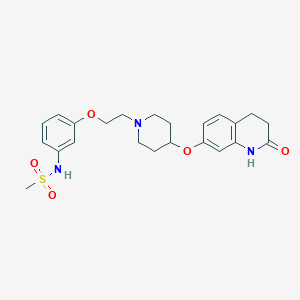
![7-(4-(2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)ethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B10791014.png)
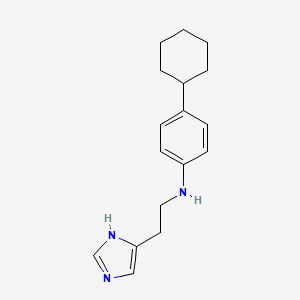
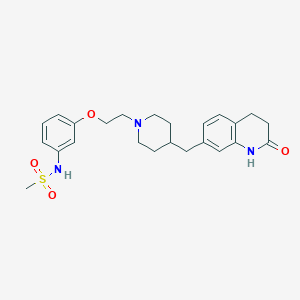
![(R)-3-((4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)methyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B10791030.png)
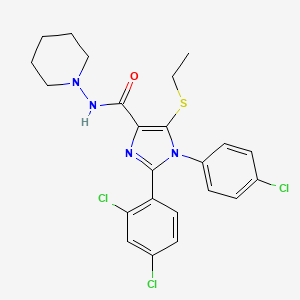



![(10R,13S,17S)-17-hydroxy-13-methyl-10-(4-methylbenzyl)-17-(prop-1-ynyl)-6,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B10791069.png)
![(S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline](/img/structure/B10791074.png)
